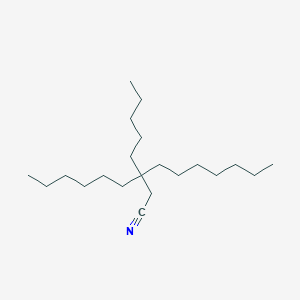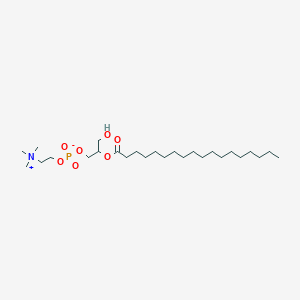
2-Stearoylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Stearoylphosphatidylcholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound consists of a glycerol backbone esterified with two fatty acids and a phosphocholine head group. The stearoyl group is a saturated fatty acid with 18 carbon atoms, which contributes to the compound’s hydrophobic properties. Phosphatidylcholines like this compound play crucial roles in cell membrane structure and function, serving as a source of signaling molecules and participating in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Stearoylphosphatidylcholine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common approach involves the acylation of glycerophosphocholine with stearic acid. This reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic methods due to their higher specificity and efficiency. Enzymes like phospholipase A2 can selectively hydrolyze the sn-2 position of phosphatidylcholine, allowing for the incorporation of stearic acid. This method is advantageous as it operates under milder conditions and produces fewer by-products compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Stearoylphosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase enzymes, leading to the formation of lysophosphatidylcholine and free fatty acids.
Oxidation: Can occur in the presence of reactive oxygen species, resulting in the formation of lipid peroxides.
Substitution: Involves the exchange of the fatty acid moiety with other fatty acids or alcohols under specific conditions.
Major Products:
Hydrolysis: Produces lysophosphatidylcholine and stearic acid.
Oxidation: Results in lipid peroxides and other oxidized lipid species.
Substitution: Generates phosphatidylcholine derivatives with different fatty acid compositions.
Scientific Research Applications
2-Stearoylphosphatidylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2-Stearoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also serve as a precursor for bioactive molecules like lysophosphatidylcholine, which acts as a signaling molecule in various cellular processes. The compound interacts with membrane proteins and enzymes, modulating their activity and contributing to cellular homeostasis.
Comparison with Similar Compounds
1-Palmitoyl-2-stearoylphosphatidylcholine: Contains a palmitoyl group at the sn-1 position instead of a stearoyl group.
1-Myristoyl-2-stearoylphosphatidylcholine: Features a myristoyl group at the sn-1 position.
1-Oleoyl-2-stearoylphosphatidylcholine: Has an oleoyl group at the sn-1 position.
Uniqueness: 2-Stearoylphosphatidylcholine is unique due to its specific fatty acid composition, which affects its physical properties and biological functions. The presence of the stearoyl group contributes to its stability and interaction with other membrane components, making it distinct from other phosphatidylcholines with different fatty acid chains.
Properties
CAS No. |
3476-44-6 |
|---|---|
Molecular Formula |
C26H54NO7P |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(3-hydroxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3 |
InChI Key |
IQGPMZRCLCCXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)


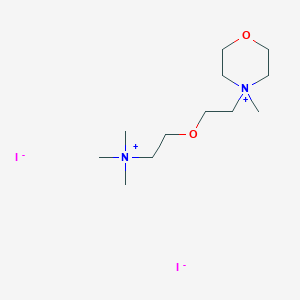
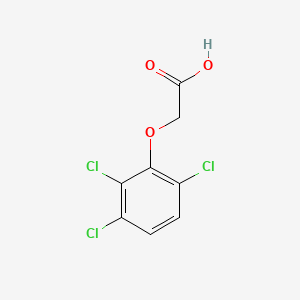
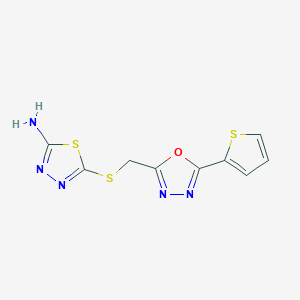
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
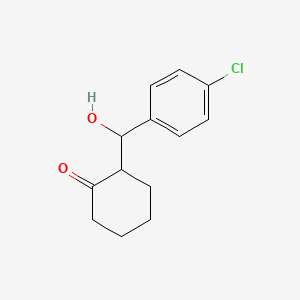
![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
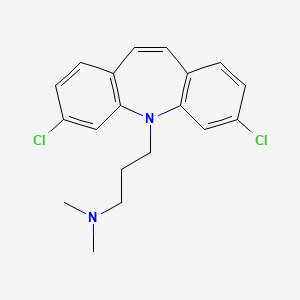
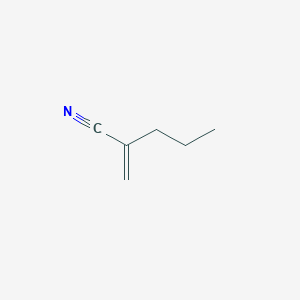
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
